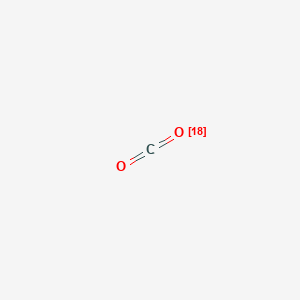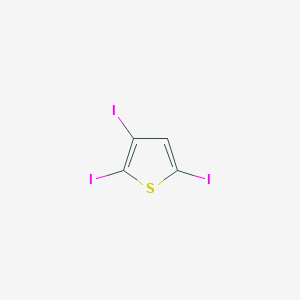
Methyl-3-(Benzyloxy)-4-brombenzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(benzyloxy)-4-bromobenzoate is a useful research compound. Its molecular formula is C15H13BrO3 and its molecular weight is 321.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(benzyloxy)-4-bromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(benzyloxy)-4-bromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Chromanderivaten
“Methyl-3-(Benzyloxy)-4-brombenzoat” wird bei der Synthese von Chromanderivaten verwendet, die für ihre breite Palette an bioaktiven Eigenschaften bekannt sind . Diese Derivate haben Antitumor-, Antiinflammatorische, antivirale, antiprotozoale und antimikrobielle Wirkungen gezeigt . Einige von ihnen haben auch mittelschwere bis gute antituberkulöse Aktivitäten gezeigt .
Inhibitoren der Salicylat-Synthase
Im Kontext laufender Studien zu Chromanderivaten als Inhibitoren der Salicylat-Synthase aus M. tuberculosis, wurde eine neue Verbindung aus der Cyclisierung von 3-(Propargyloxy)-5-benzyloxy-benzoesäuremethylester isoliert . Die Molekülstruktur dieser Verbindung wurde mithilfe von 1D- und 2D-NMR-Analysen, FT-IR, ESI-MS und HRMS aufgeklärt .
Synthese von Beta-Aminosäurederivaten
“this compound” wird in der stereoselektiven Synthese von Beta-Aminosäurederivaten verwendet . Diese Derivate werden in sechs Schritten synthetisiert, einschließlich der Arndt-Eistert-Homologisierungsreaktion und der Wolff-Umlagerungsreaktion .
Fragment eines zytotoxischen Cyclodepsipeptids Onchidin
“this compound” ist ein Fragment eines neuartigen zytotoxischen Cyclodepsipeptids Onchidin, das eine moderate zytotoxische Aktivität zeigt . Dieses Fragment wurde in sechs Schritten synthetisiert .
Synthese von Platin (II)-Komplex
Ein neuer Platin (II)-Komplex wurde unter Verwendung von “this compound” als Abgangsgruppenligand synthetisiert
Safety and Hazards
The safety data sheet for benzyl chloride, a compound that shares some similarities with methyl 3-(benzyloxy)-4-bromobenzoate, indicates that it is flammable, toxic if swallowed or inhaled, and may cause skin irritation, serious eye damage, and genetic defects . It may also cause cancer and damage to organs through prolonged or repeated exposure .
Zukünftige Richtungen
Esters like methyl 3-(benzyloxy)-4-bromobenzoate are readily synthesized and naturally abundant . They are frequently the source of flavors and aromas in many fruits and flowers . Esters also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol) . Soap is produced by a saponification (basic hydrolysis) reaction of a fat or oil . Esters are also present in a number of important biological molecules and have several commercial and synthetic applications .
Wirkmechanismus
Target of Action
Methyl 3-(benzyloxy)-4-bromobenzoate is a compound that is primarily used in the field of organic synthesis. Its primary targets are the molecules involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by Methyl 3-(benzyloxy)-4-bromobenzoate . This reaction is widely applied in the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The compound’s role in this pathway contributes to the formation of new organic compounds.
Pharmacokinetics
Its stability and reactivity in the suzuki–miyaura coupling reaction suggest that it may have specific properties that influence its bioavailability in a synthetic chemistry context .
Result of Action
The primary result of Methyl 3-(benzyloxy)-4-bromobenzoate’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of new organic compounds, contributing to the advancement of organic chemistry.
Action Environment
The efficacy and stability of Methyl 3-(benzyloxy)-4-bromobenzoate are influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, including the presence of a palladium catalyst and a suitable environment for transmetalation . Additionally, the compound’s stability may be affected by factors such as temperature and pH.
Eigenschaften
IUPAC Name |
methyl 4-bromo-3-phenylmethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPVBFXEQDHUPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649552 |
Source


|
| Record name | Methyl 3-(benzyloxy)-4-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17054-26-1 |
Source


|
| Record name | Methyl 3-(benzyloxy)-4-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


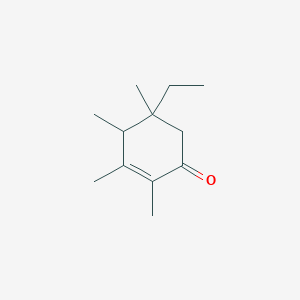

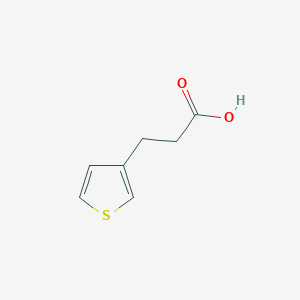
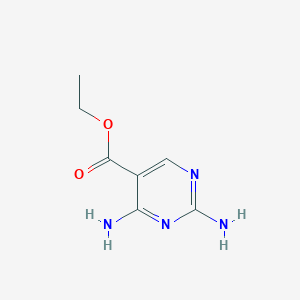
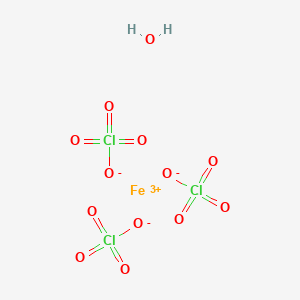
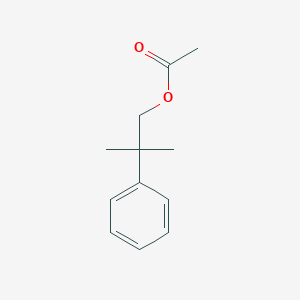



![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)
